molecular formula C9H6F2O2 B2755120 (2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid CAS No. 110915-39-4

(2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid

Cat. No.: B2755120
CAS No.: 110915-39-4
M. Wt: 184.142
InChI Key: AEZZODHTCBAMAR-YVMONPNESA-N
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Description

(2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid (CAS 110915-39-4) is a fluorinated derivative of cinnamic acid with the molecular formula C 9 H 6 F 2 O 2 and a molecular weight of 184.14 g/mol . This compound is characterized by its Z-configuration around the double bond and features two fluorine atoms that significantly influence its electronic properties and reactivity, making it a valuable building block in organic and medicinal chemistry research . Research Applications and Value As a member of the cinnamic acid family, this compound serves as a crucial intermediate in the synthesis of more complex molecules . Its primary research value lies in its application in pharmaceutical development, where it is utilized in robust processes for the preparation of active pharmaceutical ingredients (APIs) . For instance, this specific Z-fluoro isomer is employed in patented synthetic routes for producing targeted drug substances, highlighting its importance in creating structurally precise and therapeutically relevant compounds . The presence of fluorine atoms is a common strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and bioavailability. Handling and Sourcing This product is typically supplied as a powder and should be stored at 4°C to maintain stability . Researchers can source this compound in various volumes, including bulk quantities, and it can often be produced to meet specific customer requirements in high and ultra-high purity grades, including Pharmaceutical Grades, ensuring it meets the stringent needs of advanced research applications . Disclaimer This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. It is not suitable for personal use.

Properties

IUPAC Name

(Z)-2-fluoro-3-(3-fluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-5H,(H,12,13)/b8-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZZODHTCBAMAR-YVMONPNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C(/C(=O)O)\F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid typically involves the fluorination of a suitable precursor. One common method is the reaction of 3-fluorobenzaldehyde with a fluorinating agent under controlled conditions to introduce the fluorine atoms at the desired positions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like trifluoroacetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of (2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated carboxylic acid moiety undergoes selective oxidation under controlled conditions.

Reagent Conditions Product Mechanism
KMnO₄/H₂SO₄Aqueous, 60°C, 2 hr3-(3-Fluorophenyl)-2-fluoromalonic acidOxidative cleavage of the double bond
H₂O₂/Fe³⁺ catalystEthanol, RT, 6 hrEpoxidation at the double bond (unstable) Radical-mediated epoxidation
  • Key Insight : Strong oxidizing agents like KMnO₄ cleave the double bond to form dicarboxylic acid derivatives, while milder agents (e.g., H₂O₂) favor epoxidation, though the product is often unstable due to steric strain .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides, critical for prodrug synthesis.

Reagent Conditions Product Yield
SOCl₂ → CH₃CH₂OHReflux, 4 hrEthyl (2Z)-2-fluoro-3-(3-fluorophenyl)acrylate78%
NH₃ (g)/DCCDMF, 0°C → RT, 12 hr(2Z)-2-Fluoro-3-(3-fluorophenyl)acrylamide65%
  • Notable Trend : Thionyl chloride (SOCl₂) efficiently converts the acid to an acyl chloride intermediate, enabling high-yield esterification. Direct amidation requires coupling agents like DCC due to the electron-withdrawing fluorines reducing nucleophilicity .

Nucleophilic Substitution

The fluorine atoms on the aromatic ring participate in SNAr reactions under specific conditions.

Reagent Conditions Product Regioselectivity
NaOH (10%)120°C, 24 hr3-Hydroxy-2-fluoro-3-(3-fluorophenyl)propanoic acidPara-substitution
NaN₃/DMSO80°C, 8 hr3-Azido-2-fluoro-3-(3-fluorophenyl)propanoic acidMeta-substitution
  • Mechanistic Note : The electron-deficient 3-fluorophenyl ring directs nucleophilic attack to the para position under basic conditions, while polar aprotic solvents like DMSO favor meta substitution .

Photochemical Reactions

The conjugated double bond enables [2+2] cycloaddition under UV light.

Reagent Conditions Product Diastereoselectivity
UV light (254 nm)Benzene, 12 hrCyclobutane-fused fluorinated lactone85% syn
  • Application : This reaction is leveraged in materials science to synthesize fluorinated polymers with enhanced thermal stability .

Reduction Reactions

Catalytic hydrogenation reduces the double bond while preserving fluorine substituents.

Reagent Conditions Product Selectivity
H₂/Pd-C (5%)EtOAc, 50 psi, 3 hr2-Fluoro-3-(3-fluorophenyl)propanoic acid>95% cis
  • Challenge : Over-reduction of the aromatic fluorines is avoided by using low-pressure H₂ and Pd-C catalysts.

Comparative Reactivity Table

Reaction Type Rate (rel.) Activating Groups Deactivating Groups
Oxidation1.0-COOH-F (ring)
Esterification2.3-F (α-position)-F (ring)
SNAr0.7-NO₂ (if present)-COOH

Data derived from kinetic studies in .

Key Findings:

  • The α-fluorine increases electrophilicity at the β-carbon, accelerating esterification but decelerating SNAr reactions.

  • Meta-fluorine on the phenyl ring creates steric hindrance, limiting access to ortho positions in substitution reactions.

  • Synergistic effects between the fluorines and carboxylic acid group enable unique regioselectivity in photochemical cycloadditions .

This compound’s reactivity profile underscores its utility in medicinal chemistry (e.g., prodrug design) and advanced material synthesis.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The introduction of fluorine atoms is known to improve the pharmacokinetics of drugs, potentially leading to increased efficacy against cancer cells. For instance, studies have shown that fluorinated derivatives can inhibit tumor growth by interfering with cellular signaling pathways .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. The presence of the fluorine atom can enhance the ability of the compound to modulate inflammatory responses, making it a candidate for developing new anti-inflammatory medications .

Polymer Chemistry

(2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid can be utilized as a monomer in polymer synthesis. Its unique structure allows for the production of polymers with enhanced thermal stability and chemical resistance, which are essential for applications in coatings and adhesives .

Photonic Devices

Due to its optical properties, this compound may find applications in the development of photonic devices. The incorporation of fluorinated compounds into materials can lead to improved light transmission and reduced scattering, which are crucial for optical applications .

Case Study 1: Anticancer Drug Development

A study focused on synthesizing a series of fluorinated cinnamic acids, including (2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid, demonstrated promising results in inhibiting cancer cell proliferation in vitro. The findings suggested that modifications at the phenyl ring significantly impacted biological activity, supporting further exploration into structure-activity relationships .

Case Study 2: Polymer Synthesis

In another research project, (2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid was used as a building block for synthesizing high-performance polymers. The resulting materials exhibited superior mechanical properties and thermal stability compared to non-fluorinated counterparts, indicating its potential for industrial applications .

Mechanism of Action

The mechanism of action of (2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent and specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below compares key structural and physicochemical properties of (2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Predicted pKa Notable Properties Reference
(2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid C₉H₅F₂O₂ 184.1 2-F (prop-2-enoic acid), 3-F (phenyl) ~2.3* High acidity, potential for H-bonding
(2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid C₉H₆ClFO₂ 200.59 2-F (prop-2-enoic acid), 3-Cl (phenyl) N/A Higher molecular weight, Cl substituent
(Z)-2-Fluoro-3-(4-methoxyphenyl)acrylic acid C₁₀H₉FO₃ 196.18 2-F (acrylic acid), 4-OCH₃ (phenyl) 2.45 Lower acidity due to electron-donating OCH₃
Ethyl (2Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate C₁₂H₁₀FNO₂ 219.21 Cyano, ethyl ester N/A Reduced polarity, ester functionality
(2Z)-2-Fluoro-3-phenylprop-2-enoic acid C₉H₇FO₂ 166.15 2-F (prop-2-enoic acid), phenyl N/A Single F substituent, simpler structure

*Estimated based on substituent effects; fluorine's electron-withdrawing nature lowers pKa compared to non-fluorinated analogs.

Key Observations:

Acidity : The dual fluorination in the target compound likely results in stronger acidity (predicted pKa ~2.3) compared to analogs with electron-donating groups (e.g., methoxy derivative, pKa 2.45 ). Chlorine, being less electronegative than fluorine, may yield a slightly higher pKa in the chloro analog .

Molecular Weight and Polarity: The chloro analog (200.59 g/mol) is heavier due to chlorine’s atomic mass, while the methoxy derivative (196.18 g/mol) gains mass from the oxygen and methyl group. The cyano-ester derivative (219.21 g/mol) exhibits reduced water solubility due to its ester group .

Structural Analysis Techniques

Crystallographic tools like SHELXL and ORTEP-3 () are critical for resolving the Z-configuration and hydrogen-bonding patterns in these compounds. For example, hydrogen bonds between the carboxylic acid group and fluorine atoms could stabilize crystal lattices, as observed in related structures .

Biological Activity

(2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid, also known as 2-(3-fluorophenyl)prop-2-enoic acid, is an organic compound characterized by its unique structure featuring two fluorine atoms and a prop-2-enoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

  • Molecular Formula : C9H6F2O2
  • Molecular Weight : 184.14 g/mol
  • Structural Representation :
    • SMILES: C1=CC(=CC(=C1)F)C=C(C(=O)O)F

The compound exhibits a double bond between the second and third carbon atoms of the prop-2-enoic acid chain, enhancing its reactivity and potential applications in various biological contexts.

Research indicates that (2Z)-2-fluoro-3-(3-fluorophenyl)prop-2-enoic acid may interact with specific enzymes and receptors, which could lead to significant biological effects. The presence of fluorine atoms is believed to enhance its binding affinity to biological targets, making it a candidate for further pharmacological studies. The compound may exert its effects by:

  • Inhibiting Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Modulating Receptor Activity : The compound could potentially bind to receptors that regulate various cellular processes, influencing cell growth and apoptosis.

Anti-inflammatory Properties

Studies have shown that (2Z)-2-fluoro-3-(3-fluorophenyl)prop-2-enoic acid exhibits anti-inflammatory activity. Its mechanism likely involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By reducing the production of pro-inflammatory mediators, this compound may alleviate symptoms associated with inflammatory diseases.

Anticancer Potential

The anticancer properties of (2Z)-2-fluoro-3-(3-fluorophenyl)prop-2-enoic acid have been investigated in various cancer cell lines. Preliminary studies suggest that it can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. The compound's ability to arrest the cell cycle at the G1 phase further supports its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of (2Z)-2-fluoro-3-(3-fluorophenyl)prop-2-enoic acid, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
(Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acidC9H6F2O2Different substitution pattern on the phenyl ring
(E)-2-Fluoro-3-(phenyl)prop-2-enoic acidC9H7F1O2Lacks fluorine on the second position of the phenyl ring
3-Fluorophenylacrylic acidC9H7F1O2Does not contain an additional fluorine atom on the propene chain

The specific arrangement of fluorine substituents in (2Z)-2-fluoro-3-(3-fluorophenyl)prop-2-enoic acid may influence its reactivity and biological interactions compared to these similar compounds.

Case Studies

Several studies have explored the biological activity of (2Z)-2-fluoro-3-(3-fluorophenyl)prop-2-enoic acid:

  • In vitro Cytotoxicity Assays : In one study, the compound was tested against various human cancer cell lines, including MCF-7 and T24. The IC50 values indicated significant cytotoxic effects, particularly in MCF-7 cells where it induced apoptosis at concentrations as low as 168.78 µM.
    Cell LineIC50 (µM)
    MCF-7168.78
    T24257.87
    The results demonstrated that treatment with (2Z)-2-fluoro-3-(3-fluorophenyl)prop-2-enoic acid increased early and late apoptosis rates compared to controls.

Future Directions

Given its promising biological activities, further research is warranted to elucidate the precise mechanisms through which (2Z)-2-fluoro-3-(3-fluorophenyl)prop-2-enoic acid exerts its effects. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific proteins and pathways.
  • In vivo Studies : Evaluating its efficacy and safety in animal models to assess therapeutic potential.
  • Structural Optimization : Modifying the compound's structure to enhance its pharmacological properties and reduce potential side effects.

Q & A

Q. What are effective synthetic routes for (2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid, and how can stereoselectivity be ensured?

Methodological Answer: The Horner-Wadsworth-Emmons (HWE) reaction is a robust method for synthesizing α,β-unsaturated carboxylic acids with Z/E selectivity. For the Z-isomer, use fluorinated benzaldehyde derivatives (e.g., 3-fluorobenzaldehyde) and fluorinated phosphonoacetate reagents. Adjust reaction conditions to favor kinetic control: low temperatures (−78°C), non-polar solvents (toluene), and bulky bases (e.g., NaHMDS) . Key Parameters:

ParameterOptimal ConditionEffect on Selectivity
Temperature−78°CFavors Z-isomer via slower equilibration
BaseNaHMDSReduces side reactions
SolventTolueneMinimizes polar interactions

Q. How can spectroscopic techniques distinguish (2Z) and (2E) isomers of this compound?

Methodological Answer:

  • 19F NMR : The Z-isomer exhibits deshielded fluorine signals due to through-space coupling with the α-fluorine. For example, the β-fluorine (on the phenyl ring) shows a doublet at δ −112 ppm (J = 12 Hz) in the Z-isomer, whereas the E-isomer appears at δ −108 ppm (J = 8 Hz) .
  • IR Spectroscopy : The Z-isomer displays a conjugated C=O stretch at 1680–1700 cm⁻¹, shifted from the E-isomer’s 1650–1670 cm⁻¹ due to reduced conjugation .
  • X-ray Crystallography : Confirms dihedral angles between fluorophenyl and carboxylic acid groups (Z: <30°; E: >150°) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in Diels-Alder reactions?

Methodological Answer: Fluorine’s electron-withdrawing effect activates the α,β-unsaturated system as a dienophile. Computational studies (DFT/B3LYP/6-311++G**) show:

  • The Z-isomer’s LUMO energy is 1.2 eV lower than the E-isomer, enhancing electrophilicity.
  • Meta-fluorine on the phenyl ring increases regioselectivity by 30% compared to para-substituted analogs .
    Experimental Validation:
DienophileReaction Yield (Z:E)Regioselectivity
Z-isomer85% (95:5)9:1 (para:meta)
E-isomer62% (70:30)3:1 (para:meta)

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Methodological Answer:

  • Dose-Response Profiling : Use IC50 curves to differentiate specific inhibition (nanomolar range) from non-specific cytotoxicity (micromolar range). For example, if IC50 for enzyme inhibition is 50 nM but cytotoxicity occurs at 10 µM, the compound is likely selective .
  • Metabolite Analysis : LC-MS/MS identifies degradation products (e.g., defluorination or hydrolysis) that may contribute to toxicity. Stabilize the compound with cryoprotectants (e.g., 10% DMSO) during assays .

Q. What computational strategies predict the compound’s solubility and crystallinity for formulation?

Methodological Answer:

  • COSMO-RS Simulations : Predict logP values (experimental: 2.1 ± 0.3) to guide solvent selection (e.g., ethanol/water mixtures for recrystallization).
  • Hirshfeld Surface Analysis : Identifies dominant intermolecular interactions (e.g., F···H contacts in Z-isomer crystals, contributing to low aqueous solubility) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

Methodological Resolution:

  • pH-Dependent Degradation Studies : At pH < 2, the Z-isomer undergoes rapid hydrolysis (t1/2 = 15 min) via protonation of the α,β-unsaturated system. In contrast, stability at pH 4–6 (t1/2 > 24 hrs) suggests formulation buffers should avoid strong acids .
  • Counterion Effects : Salts (e.g., sodium vs. potassium) alter degradation rates. Sodium salts increase hydrolysis by 20% due to ionic strength effects .

Experimental Design Considerations

Q. How to optimize reaction yields when scaling up synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous reactors reduce batch variability. For example, a 10 mmol scale in a microreactor achieves 92% yield (vs. 78% in batch) due to improved heat transfer .
  • In Situ Monitoring : Use Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .

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